1-m-Tolyl-1H-pyrazole

説明

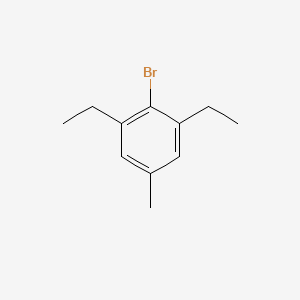

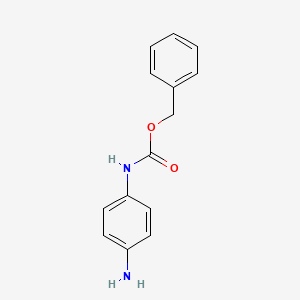

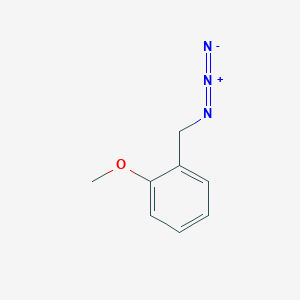

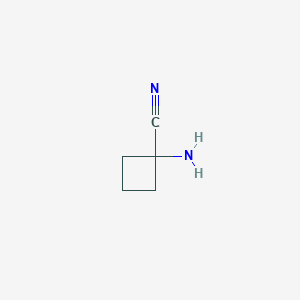

1-m-Tolyl-1H-pyrazole is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. The 1-m-tolyl group refers to a methyl group attached to the benzene ring at the first position, which is then connected to the pyrazole ring.

Synthesis Analysis

The synthesis of pyrazole derivatives, such as 1-m-Tolyl-1H-pyrazole, can be achieved through various methods. One efficient approach involves the reaction of β-keto nitriles with hydrazines in the presence of a catalytic amount of p-toluene sulphonic acid using polyethylene glycol-400 as a reaction medium, which affords the corresponding 3-amino 1H pyrazoles in excellent yields . Another method includes a regiospecific synthesis that starts from commercially available materials like 4-methylaniline and malononitrile, proceeding through an iminophosphorane-mediated annulation followed by nucleophilic addition with amines to yield complex pyrazolo[4,3-d]pyrimidin-7(6H)-ones .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be characterized by various spectroscopic techniques and, in some cases, confirmed by X-ray diffraction crystallography. For instance, the compound 1-(2-chlorophenyl)-3-methyl-4-(p-tolylthio)-1H-pyrazol-5-ol, which shares a similar pyrazole core with 1-m-Tolyl-1H-pyrazole, crystallizes in the monoclinic crystal class and its structure has been determined using X-ray diffraction .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions. For example, 1-acyl-5-hydroxy-4,5-dihydro-1H-pyrazoles, which are structurally related to 1-m-Tolyl-1H-pyrazole, can be synthesized from 2-alkyn-1-ones and then selectively transformed into 1-acyl-4-iodo-1H-pyrazoles through a room temperature ICl-induced dehydration/iodination process .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-m-Tolyl-1H-pyrazole derivatives can be inferred from related compounds. For example, the crystal and molecular structure analysis of a tolylthiopyrazol derivative provides insights into its crystalline properties, such as cell parameters and space group, which can affect its physical properties like solubility and melting point . The reactivity of the pyrazole ring in various chemical reactions, such as iodination or sulfenylation, also highlights the chemical versatility of these compounds .

科学的研究の応用

Pyrazole Derivatives in Various Scientific Fields

-

Medicine and Agriculture

- Pyrazoles hold a privileged status as versatile frameworks in various sectors of the chemical industry, including medicine and agriculture .

- They have diverse biological activities, encompassing roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents .

-

Organic Synthesis

- Recent research has uncovered intriguing applications of the pyrazole structure in organic synthesis, where it acts as both a directing and transforming group .

- Pyrazole serves as a fundamental element present in various small molecules, exhibiting a diverse array of agricultural and pharmaceutical activities .

-

Temperature-Controlled Divergent Synthesis

- A general and practical temperature-controlled approach for the divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles via electrophilic cyclization in the absence of transition-metal catalysts and oxidants was developed .

- The desired products were obtained in moderate to excellent yields from common starting materials in both ionic liquids and ethanol by simply tuning the reaction temperature .

-

Inhibitors of Protein Glycation

-

Antileishmanial and Antimalarial Activities

- Some hydrazine-coupled pyrazoles have been synthesized and evaluated for their in vitro antileishmanial and in vivo antimalarial activities .

- Compound 13 displayed superior antipromastigote activity (IC50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047) .

- The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

-

Fungicides

- The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-acyl group has been the most outstanding acyl moiety group in recent years .

- A number of excellent commercial fungicides with this group were successfully developed, such as: isopyrazam (Syngenta, 2010), sedaxane (Syngenta, 2011), bixafen (Bayer, 2011), fluxapyroxad (BASF, 2012) and benzovindiflupyr (Syngenta, 2012) .

-

Inhibitors of Protein Glycation

-

Antileishmanial and Antimalarial Activities

- Some hydrazine-coupled pyrazoles have been synthesized and evaluated for their in vitro antileishmanial and in vivo antimalarial activities .

- Compound 13 displayed superior antipromastigote activity (IC50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC50 = 3.130) and amphotericin B deoxycholate (IC50 = 0.047) .

- The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

-

Fungicides

- The 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-acyl group has been the most outstanding acyl moiety group in recent years .

- A number of excellent commercial fungicides with this group were successfully developed, such as: isopyrazam (Syngenta, 2010), sedaxane (Syngenta, 2011), bixafen (Bayer, 2011), fluxapyroxad (BASF, 2012) and benzovindiflupyr (Syngenta, 2012) .

Safety And Hazards

特性

IUPAC Name |

1-(3-methylphenyl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-9-4-2-5-10(8-9)12-7-3-6-11-12/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGIIQXAIUSWPDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90470359 | |

| Record name | 1-m-Tolyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-m-Tolyl-1H-pyrazole | |

CAS RN |

850380-23-3 | |

| Record name | 1-m-Tolyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90470359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine-3-carboxylate](/img/structure/B1279545.png)